molecular formula C18H16N2O3 B12995161 Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate

Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate

Cat. No.: B12995161
M. Wt: 308.3 g/mol
InChI Key: SMTSUKDMVAINFL-UHFFFAOYSA-N
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Description

Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate is a synthetic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their reactivity and versatility in organic synthesis, making them valuable in medicinal chemistry and other scientific research fields .

Preparation Methods

The synthesis of Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl and cyanophenoxy groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:

Biological Activity

Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.
  • Benzyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Cyanophenoxy Moiety : The presence of a cyano group can enhance the electronic properties of the molecule, potentially affecting its reactivity and binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which can include enzymes and receptors involved in various metabolic pathways.

  • Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes that play a role in inflammatory pathways.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

  • Substituent Variations : Modifications on the azetidine ring and the benzyl group have been shown to significantly affect potency and selectivity towards biological targets.
  • Hydrophobic Interactions : The presence of hydrophobic substituents can enhance binding affinity to lipid membranes or hydrophobic binding sites on proteins.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes at micromolar concentrations. For instance, studies reported IC50 values indicating effective inhibition in cell-free systems .
  • Cell Line Experiments : In cellular models, the compound has shown promise in reducing cell viability in cancer cell lines, suggesting potential anti-cancer properties. For example, treatment with this compound resulted in a dose-dependent decrease in proliferation rates in prostate cancer cell lines .
  • Pharmacokinetic Properties : Early pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics, making it a candidate for further development .

Data Table

PropertyValue/Description
Molecular FormulaC₁₅H₁₄N₂O₃
Molecular Weight270.28 g/mol
IC50 (inhibition)~5 µM (against target enzyme)
SolubilitySoluble in DMSO and ethanol
LogP (octanol-water partition)3.5

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C18H16N2O3/c19-10-14-6-8-16(9-7-14)23-17-11-20(12-17)18(21)22-13-15-4-2-1-3-5-15/h1-9,17H,11-13H2

InChI Key

SMTSUKDMVAINFL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CC=C(C=C3)C#N

Origin of Product

United States

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